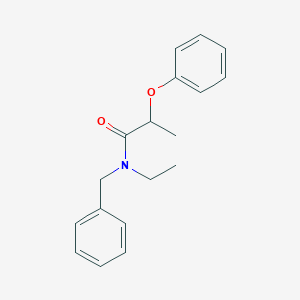

N-benzyl-N-ethyl-2-phenoxypropanamide

Description

N-Benzyl-N-ethyl-2-phenoxypropanamide is a tertiary amide characterized by a propanamide backbone substituted with benzyl and ethyl groups on the nitrogen atom and a phenoxy group at the 2-position.

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-19(14-16-10-6-4-7-11-16)18(20)15(2)21-17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIHXDIDMJTSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-phenoxypropanamide can be achieved through several methods. One common approach involves the amidation of 2-phenoxypropanoic acid with N-benzyl-N-ethylamine. The reaction typically requires a catalyst, such as a hydrolytic enzyme or a chemical catalyst, to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in an organic solvent like heptane, and may require elevated temperatures (e.g., 80°C) and extended reaction times (e.g., 72 hours) to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using similar reaction conditions as described above. The use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: N-benzyl-N-ethyl-2-phenoxypropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of amide bond formation. It may also serve as a model compound for investigating the interactions between amides and biological molecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of polymers, detergents, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Findings from Structural Comparisons

Bioactivity Implications: The dimethylaminoethyl and oxopyridinyl groups in enhance water solubility and metal-chelating capacity, making it a candidate for enzyme inhibition. The benzimidazole moiety in introduces planar aromaticity, which is critical for DNA intercalation or receptor binding in antiparasitic drugs.

Synthetic Accessibility :

- Rhodium-catalyzed methods (e.g., ) are effective for synthesizing branched propanamides but may require optimization for sterically hindered derivatives like .

Physicochemical Properties :

- Methoxy groups (as in ) increase electron density and metabolic stability, whereas ethyl or methylpropyl substituents (as in ) elevate logP values, influencing pharmacokinetic profiles.

Hypothetical Research Directions

- Drug Design : Structural hybridization with or could yield dual-action molecules (e.g., kinase inhibitors with improved blood-brain barrier penetration).

- Material Science: The phenoxy group’s electron-rich nature may facilitate π-stacking in supramolecular assemblies.

Limitations and Knowledge Gaps

- No explicit data on the target compound’s solubility, stability, or toxicity were found in the provided evidence.

- Further studies are required to validate synthetic routes and biological activities inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.